molecular formula C14H10F3NO B13507506 N-Phenyl-4-(trifluoromethyl)benzamide CAS No. 5519-87-9

N-Phenyl-4-(trifluoromethyl)benzamide

Cat. No.: B13507506
CAS No.: 5519-87-9
M. Wt: 265.23 g/mol
InChI Key: QXKHQPFTDGQEON-UHFFFAOYSA-N
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Description

N-Phenyl-4-(trifluoromethyl)benzamide (CAS 347-80-8) is a benzamide derivative that serves as a valuable scaffold in materials science and crystal engineering research. This compound is particularly significant for studies investigating the role of weak intermolecular interactions, such as C–H⋯O, C–H⋯π, and C–H⋯F–C hydrogen bonds, in stabilizing crystal packing . The presence of the trifluoromethyl (–CF3) group is a key structural feature, as it influences the molecule's conformation and promotes specific intermolecular contacts, including C(sp 3 )–F⋯F–C(sp 3 ) interactions, which are crucial for building supramolecular architectures . Researchers utilize this compound to understand how subtle changes in molecular structure affect solid-state properties, which is fundamental for the rational design of functional organic materials . In pharmacological research, while this specific molecule's activity is not detailed, related N-phenylbenzamide and trifluoromethyl-decorated compounds are frequently explored in the development of bioactive agents, highlighting the relevance of this chemotype . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5519-87-9

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

N-phenyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-8-6-10(7-9-11)13(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19)

InChI Key

QXKHQPFTDGQEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Phenyl 4 Trifluoromethyl Benzamide and Its Analogues

Retrosynthetic Analysis of N-Phenyl-4-(trifluoromethyl)benzamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the most logical disconnection is at the amide C-N bond. youtube.comamazonaws.comresearchgate.net This bond is typically formed in the forward synthesis through the reaction of an amine with a carboxylic acid derivative.

This retrosynthetic disconnection suggests two primary precursor pairs:

Route A: Aniline (B41778) and a 4-(trifluoromethyl)benzoyl derivative (such as the acyl chloride or the carboxylic acid itself).

Route B: A phenyl-containing electrophile and a 4-(trifluoromethyl)benzamide (B156667) nucleophile.

Route A represents the most common and direct approach to amide bond formation and is the focus of the subsequent synthetic discussions. The forward reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the 4-(trifluoromethyl)benzoyl derivative. youtube.com

Classical Amidation Reactions in the Synthesis of Trifluoromethylbenzamides

Traditional methods for amide bond formation remain highly relevant for the synthesis of this compound and its analogues. These methods can be broadly categorized into the coupling of activated carboxylic acid derivatives, such as benzoyl chlorides, with anilines, and the direct coupling of carboxylic acids with anilines using activating agents.

Coupling of Benzoyl Chlorides with Anilines

The reaction of a benzoyl chloride with an aniline, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for preparing benzamides. dergipark.org.truoanbar.edu.iq In this approach, 4-(trifluoromethyl)benzoyl chloride is reacted with aniline in the presence of a base to neutralize the hydrochloric acid byproduct. uoanbar.edu.iq

The reaction is typically carried out in a two-phase system of water and an organic solvent, with an aqueous base like sodium hydroxide, or in an organic solvent with a tertiary amine base such as triethylamine (B128534) or pyridine. The base plays a crucial role in scavenging the HCl produced, preventing the protonation of the aniline starting material, which would render it non-nucleophilic.

A variety of substituted anilines and benzoyl chlorides can be employed to generate a library of N-aryl benzamide (B126) analogues. The reaction conditions are generally mild and the yields are often high.

EntryAniline DerivativeBenzoyl Chloride DerivativeProductYield (%)
1Aniline4-(Trifluoromethyl)benzoyl chlorideThis compoundHigh
24-Chloroaniline4-(Trifluoromethyl)benzoyl chlorideN-(4-Chlorophenyl)-4-(trifluoromethyl)benzamideGood
34-Methoxyaniline4-(Trifluoromethyl)benzoyl chlorideN-(4-Methoxyphenyl)-4-(trifluoromethyl)benzamideGood
4Aniline3,5-Bis(trifluoromethyl)benzoyl chlorideN-Phenyl-3,5-bis(trifluoromethyl)benzamideHigh

Direct Amidation Protocols

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, without the prior isolation of an activated carboxylic acid derivative. This is achieved by using coupling reagents that activate the carboxylic acid in situ. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.comnih.govresearchgate.netresearchgate.net

For the synthesis of this compound, 4-(trifluoromethyl)benzoic acid would be treated with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by aniline to form the desired amide. Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective for this transformation, particularly for less reactive anilines. peptide.com

The choice of solvent is typically a non-protic organic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). A tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine is often added to the reaction mixture. nih.gov

Advanced Catalytic Approaches in this compound Synthesis

To overcome some of the limitations of classical methods, such as the need for stoichiometric activating agents and sometimes harsh reaction conditions, advanced catalytic approaches have been developed. These methods often offer higher efficiency and broader functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orgyoutube.com This methodology could be applied to the synthesis of this compound through two main strategies:

Coupling of aniline with a 4-(trifluoromethyl)aryl halide: In this approach, aniline is coupled with a compound like 4-bromobenzotrifluoride (B150022) or 4-chlorobenzotrifluoride (B24415) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base.

Coupling of 4-(trifluoromethyl)aniline (B29031) with an aryl halide: Alternatively, 4-(trifluoromethyl)aniline can be coupled with an aryl halide such as bromobenzene (B47551) or chlorobenzene.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org This method is particularly valuable for synthesizing complex amides with a wide range of functional groups.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.innih.govrasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities compared to conventional heating methods. researchgate.netsemanticscholar.org

In the context of this compound synthesis, microwave heating can be applied to both classical amidation reactions and transition metal-catalyzed couplings. For instance, the reaction between 4-(trifluoromethyl)benzoyl chloride and aniline can be performed under solvent-free conditions using microwave irradiation, leading to a rapid and efficient synthesis of the target amide. niscpr.res.in Similarly, direct amidation protocols using coupling reagents and palladium-catalyzed reactions can benefit from the enhanced reaction rates afforded by microwave heating. nih.gov

The advantages of microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures being reached more quickly and maintained more consistently than with traditional oil baths.

MethodConventional HeatingMicrowave Irradiation
Reaction Time HoursMinutes
Yield Good to ExcellentOften Improved
Conditions Often requires solventCan be performed solvent-free

Derivatization Strategies for this compound Analogs

The core structure of this compound offers three main sites for chemical modification: the N-phenyl ring, the benzamide moiety, and the amide nitrogen. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical and biological properties.

Modifications on the Phenyl Ring

Modifications on the N-phenyl ring of this compound are a common strategy to explore structure-activity relationships (SAR) for various biological targets. The introduction of different substituents can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its binding to biological macromolecules.

A variety of substituents have been introduced onto the N-phenyl ring, including halogens, alkyl, alkoxy, and nitro groups. The synthesis of these analogs typically involves the condensation of 4-(trifluoromethyl)benzoyl chloride with the corresponding substituted aniline.

For instance, a series of N-phenylbenzamide derivatives with substitutions on the N-phenyl ring were synthesized and evaluated for their antiviral activity against enterovirus 71 (EV71). Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibited significant activity. In another study focused on antitumor agents, it was found that the presence of a chlorine atom or a nitro group on the N-phenyl ring of certain N-substituted benzamide derivatives significantly decreased their anti-proliferative activity. researchgate.net

The table below summarizes some examples of modifications on the N-phenyl ring and their reported effects.

Substitutions on the Benzamide Moiety

Modifying the benzamide moiety of this compound provides another avenue for creating analogs with diverse properties. Substituents can be introduced onto the benzoyl ring to alter the electronic and steric nature of this part of the molecule.

The general synthetic approach for these analogs involves the reaction of a substituted benzoyl chloride with aniline or a substituted aniline. For example, the synthesis of 2-phenoxybenzamides with antiplasmodial activity involved coupling various substituted 2-phenoxybenzoic acids with different anilines. This study highlighted that the nature of the substituent on the benzoyl ring significantly impacts the biological activity.

Research into histone deacetylase inhibitors (HDACIs) has also explored modifications of the benzamide scaffold. In one study, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor. orgsyn.org These modifications included variations in the linker and the cap group, which corresponds to the benzoyl moiety.

The following table presents examples of substitutions on the benzamide moiety.

N-Substitution Effects and Strategies

Introducing substituents directly onto the amide nitrogen atom of this compound can significantly alter the molecule's conformation and hydrogen bonding capabilities. N-alkylation is a common strategy to achieve this modification.

The synthesis of N-alkylated benzamides can be challenging due to the relatively low nucleophilicity of the amide nitrogen. However, various methods have been developed to overcome this. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported, which could potentially be adapted for benzamides. acs.org Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base.

A study on N-substituted benzamide derivatives as antitumor agents demonstrated that modifications at the N-position, as part of a larger linker and cap group strategy, were crucial for their activity. orgsyn.org The nature of the N-substituent can influence the molecule's ability to interact with the target enzyme.

Below is a table summarizing strategies and effects of N-substitution.

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration and optimization. Key aspects include the selection of a cost-effective and sustainable synthetic route, ensuring process safety, and maximizing yield and purity.

Route Selection: The most common laboratory-scale synthesis involves the acylation of aniline with 4-(trifluoromethyl)benzoyl chloride. For industrial-scale production, the cost and availability of starting materials and reagents are paramount. Alternative routes, such as those avoiding the use of expensive or hazardous reagents, are often explored. For example, methods that utilize catalytic processes are generally preferred over stoichiometric ones to reduce waste and cost.

Process Safety: The scale-up of chemical reactions can introduce safety hazards that are not apparent at the laboratory scale. Exothermic reactions, such as the formation of the amide bond, require careful thermal management to prevent runaway reactions. A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe and robust process. Reaction calorimetry is a valuable tool for assessing the heat of reaction and determining appropriate cooling requirements.

Process Optimization: Optimization of reaction conditions is crucial for maximizing yield and minimizing impurities. This includes parameters such as reaction temperature, concentration, catalyst loading, and reaction time. The use of continuous-flow chemistry is an increasingly attractive option for the synthesis of pharmaceuticals and fine chemicals. acs.org Flow processes can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. A continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles has been developed, demonstrating the potential of this technology for related compounds. acs.org

Purification and Isolation: The final purity of the product is critical, especially for pharmaceutical applications. The choice of crystallization solvent and conditions can significantly impact the crystal form (polymorphism), which in turn can affect the drug's bioavailability and stability. Developing a robust crystallization process that consistently yields the desired polymorph is a key aspect of process development.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to confirming the structure and understanding the electronic environment of N-Phenyl-4-(trifluoromethyl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy each provide unique insights into the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: In a deuterated dimethyl sulfoxide (B87167) (d6-DMSO) solvent, the proton NMR spectrum displays characteristic signals that correspond to the aromatic protons and the amide proton. rsc.org The amide proton (N-H) typically appears as a singlet at approximately 10.48 ppm. rsc.org The protons on the benzoyl ring and the 4-(trifluoromethyl)phenyl ring resonate in the aromatic region, generally between 7.14 and 8.15 ppm. rsc.org The signals for the protons on the phenyl ring attached to the nitrogen appear at distinct chemical shifts, for instance, as a multiplet around 7.38 ppm and a triplet at 7.14 ppm. rsc.org The protons on the 4-(trifluoromethyl)benzoyl moiety are observed as doublets, a characteristic feature for a para-substituted ring system, appearing at approximately 8.15 ppm and 7.92 ppm with coupling constants around 8.1 Hz and 8.3 Hz, respectively. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural verification by identifying all unique carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The carbon atoms of the two aromatic rings exhibit signals in the range of approximately 120.0 to 145.0 ppm. The trifluoromethyl group significantly influences the chemical shifts of the carbons in its vicinity due to its strong electron-withdrawing nature. The quaternary carbon attached to the -CF₃ group and the -CF₃ carbon itself will have characteristic signals, though specific literature values for this compound's ¹³C spectrum were not detailed in the provided search results.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for compounds containing fluorine, such as this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms. For the -CF₃ group, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift provides confirmation of the trifluoromethyl moiety's presence.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in d6-DMSO
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.48s-NH
8.15d8.12H, Aromatic
7.92d8.32H, Aromatic
7.79d7.62H, Aromatic
7.38m-2H, Aromatic
7.14t7.41H, Aromatic

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, thereby confirming its molecular formula, C₁₄H₁₀F₃NO. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 266.0793, with experimental findings closely matching this value. rsc.org

The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for benzanilides involve cleavage of the amide bond. This can lead to the formation of characteristic fragment ions, such as the benzoyl cation (m/z 105) and fragments corresponding to the substituted aniline (B41778) portion of the molecule. The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to ions showing the loss of CF₂ or the entire CF₃ group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands that confirm the presence of the amide linkage and the aromatic rings. A prominent band for the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. rsc.org The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band, usually found between 1630 and 1680 cm⁻¹. rsc.org Additionally, C-N stretching and N-H bending vibrations of the amide group appear in the fingerprint region. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The strong C-F bonds of the trifluoromethyl group also produce intense absorption bands, typically in the 1000-1400 cm⁻¹ region. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Assignment
3345N-H Stretch
1655C=O Stretch (Amide I)
1599Aromatic C=C Stretch
1531N-H Bend (Amide II)
1441Aromatic C=C Stretch
1323C-F Stretch
845C-H Bend (Aromatic)
753C-H Bend (Aromatic)
692C-H Bend (Aromatic)

Solid-State Structure Analysis via X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique has been used to determine its molecular conformation and to analyze the intricate network of intermolecular interactions that govern its crystal packing. nih.gov

Determination of Molecular Conformation and Dihedral Angles

The crystal structure of this compound, referred to as TFMP in crystallographic studies, reveals a non-planar molecular conformation. nih.gov The molecule is composed of three distinct planar regions: the phenyl ring, the amide plane, and the para-substituted phenyl ring. nih.gov The relative orientations of these planes are defined by dihedral angles.

In the experimentally determined structure, the two aryl rings are significantly twisted with respect to each other, with a dihedral angle of approximately 59.7(1)°. nih.gov This twisted conformation is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The amide plane is also tilted with respect to both aromatic rings. The angle between the amide plane and the phenyl ring is around 29°, while the angle between the amide plane and the 4-(trifluoromethyl)phenyl ring is approximately 31.4(2)°. nih.gov

Interactive Data Table: Key Dihedral Angles in Crystalline this compound
Planar RegionsDihedral Angle (°)
Phenyl Ring vs. 4-(trifluoromethyl)phenyl Ring59.7(1)
Amide Plane vs. Phenyl Ring~29
Amide Plane vs. 4-(trifluoromethyl)phenyl Ring31.4(2)

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily stabilized by a combination of hydrogen bonding and π-stacking interactions. nih.gov The compound crystallizes in the triclinic space group P-1, with two molecules in the unit cell that are related by a center of symmetry. nih.govresearchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. However, a comprehensive review of the available scientific literature, including a search of the Cambridge Structural Database, indicates that this compound has been reported in only a single crystalline form.

Detailed crystallographic data for this compound is presented in the table below.

Crystallographic Parameter Value
Crystal System Triclinic
Space Group
a (Å) 5.8624 (3)
b (Å) 8.8778 (5)
c (Å) 11.7589 (7)
α (°) 98.485 (2)
β (°) 93.189 (2)
γ (°) 105.786 (2)
Volume (ų) 573.45 (6)
Z 2
Temperature (K) 173

Data sourced from Pearson et al. (2022)

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of chemical compounds.

A hypothetical HPLC method for the purity assessment of this compound would likely be based on reverse-phase chromatography. The key parameters that would require systematic optimization are presented in the table below.

Parameter Typical Conditions for a Compound of this Type
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Elution Mode Isocratic (constant mobile phase composition) or Gradient (variable mobile phase composition).
Flow Rate 0.8 - 1.2 mL/min
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., 254 nm).
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C

The retention time of this compound would be a key identifier under specific chromatographic conditions. The purity would be determined by calculating the area of the main peak relative to the total area of all peaks detected in the chromatogram.

Computational and Theoretical Investigations of N Phenyl 4 Trifluoromethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of N-Phenyl-4-(trifluoromethyl)benzamide at the molecular level. These computational methods are instrumental in understanding the molecule's geometry, electronic characteristics, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been employed to predict its optimized geometry in a gaseous, isolated state, providing a theoretical model that can be compared against experimental data, such as that obtained from X-ray crystallography. nih.gov

The calculations revealed notable differences in the dihedral angles between the planar regions, highlighting the influence of crystal packing forces on the molecule's conformation in the solid state. For instance, the angle between the two aryl rings was found to be significantly different in the crystal structure compared to the DFT prediction for the isolated molecule, which suggests that intermolecular interactions in the crystal lattice favor a more twisted conformation. nih.gov However, the tilt angle between the phenyl and the para-substituted phenyl rings showed good agreement between the experimental X-ray model and the DFT calculation. nih.gov

Comparison of Key Dihedral Angles in this compound from Experimental (X-ray) and Theoretical (DFT) Data. nih.gov
Planar RegionsDihedral Angle (°) - Crystal Structure (X-ray)Dihedral Angle (°) - Isolated Molecule (DFT)
Phenyl Ring vs. para-Substituted Phenyl Ring59.759.6
para-Substituted Phenyl Ring vs. Amide Plane31.48.5
Amide Plane vs. Phenyl Ring~29~27

The energy difference between the conformation in the experimentally determined structure and the isolated molecule was calculated to be 3.2 kJ mol⁻¹, indicating that the conformation observed in the crystal is slightly higher in energy. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

A review of the scientific literature did not yield specific studies providing the calculated HOMO, LUMO, or HOMO-LUMO gap energies for this compound. Such data would be valuable for quantifying its electronic properties and predicting its reactivity in various chemical reactions.

Molecular Electrostatic Surface Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an analysis of its electrostatic potential has been performed. nih.gov The MESP plotted on the Hirshfeld surface reveals distinct regions of positive and negative charge. nih.gov As expected, the electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group create regions of negative electrostatic potential. Conversely, the hydrogen atom of the amide group (N-H) and the hydrogen atoms on the phenyl rings constitute regions of positive potential. nih.gov This distribution of charge is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in a condensed phase. nih.gov Specifically, the attraction between the negative trifluoromethyl groups and the positive phenyl hydrogens of neighboring molecules contributes to the head-to-tail stacking observed in its crystal structure. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for investigating the dynamic behavior of molecules and their interactions with biological targets, providing insights that are often inaccessible through experimental methods alone.

Despite the utility of this technique, a comprehensive search of the available scientific literature did not identify any specific molecular docking studies performed on this compound with any particular biological receptor.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and the dynamics of its interactions with its environment, such as a solvent or a biological receptor. By simulating the trajectory of the molecule, researchers can observe how it changes shape and interacts with other molecules, which is crucial for understanding its biological activity and physical properties.

A review of the published scientific literature found no specific studies that have reported the use of molecular dynamics simulations to investigate the conformational stability or interaction dynamics of this compound.

Computational Prediction of Intermolecular Interactions

Computational methods, particularly Density Functional Theory (DFT) and specialized energy decomposition analyses like the PIXEL method, are instrumental in predicting and quantifying the complex network of intermolecular interactions that stabilize the crystal structure of this compound and its analogs. nih.govresearchgate.netrsc.org These theoretical studies show that in the absence of strong hydrogen bond donors, the crystal packing is primarily governed by a cooperative interplay of various weak hydrogen bonds and other non-covalent forces. researchgate.netrsc.org

Type of Weak Hydrogen BondDescription and SignificanceMethod of Analysis
C(sp2/sp3)–H···F–C(sp3)Contributes to the stabilization of the crystal packing, forming diverse molecular motifs. researchgate.netresearchgate.net The interaction energy for a C(sp2)-H···F contact in a related compound was calculated to be between -2.15 and -2.89 kcal/mol. researchgate.netPIXEL, DFT Calculations researchgate.netresearchgate.net
C–H···O=COften the most significant weak hydrogen bond in the absence of strong donors, with a substantial electrostatic contribution to the total stabilization energy. researchgate.netrsc.orgPIXEL Calculation researchgate.net
C–H···πPlays a role in the overall energetic landscape, though typically with a smaller electrostatic contribution compared to C-H···O and C-H···F bonds. researchgate.netrsc.orgrsc.orgPIXEL Calculation researchgate.net

Other Non-covalent Interactions (e.g., π-π stacking, C-F···F-C)

Beyond weak hydrogen bonds, other non-covalent interactions are vital for the supramolecular assembly of this compound and its derivatives. Computational studies combined with X-ray crystallography have elucidated the role of π-π stacking and halogen-halogen contacts. nih.govnih.gov

In a study of N-[4-(trifluoromethyl)phenyl]benzamide, it was found that the aryl rings are tilted at approximately 60° relative to each other. This conformation facilitates favorable environments for aryl ring π-stacking. nih.gov The analysis of neighboring environments revealed that each aryl ring has close contacts with six others, involving four T-shaped interactions and two parallel-displaced ring interactions. nih.gov In similar structures, weak offset π–π interactions have been observed with intercentroid distances around 3.86 Å. nih.govresearchgate.net

Furthermore, interactions involving the fluorine atoms of the trifluoromethyl group, such as C(sp3)–F···F–C(sp3) contacts, contribute to the crystal packing. researchgate.netresearchgate.netacs.org These "fluorous effects," along with C–F···π interactions, are part of the delicate interplay of forces that determine the final molecular conformation and packing characteristics. researchgate.net

Interaction TypeGeometric Parameters / DescriptionComputational Method
π-π stackingIncludes T-shaped and parallel-displaced orientations of aryl rings. nih.gov Intercentroid distances of ~3.86 Å have been noted in related structures. nih.govresearchgate.netDFT, Hirshfeld Surface Analysis nih.govnih.gov
C(sp3)–F···F–C(sp3)Also known as the "fluorous effect," these contacts contribute to the stabilization of the crystal lattice. researchgate.netacs.orgPIXEL Calculation acs.org
Halogen-Halogen ContactsIn related halo-substituted benzamides, short contacts like Br···Br (3.6141 Å) and I···I (3.7797 Å) link molecular chains into ribbons. nih.govX-ray Diffraction Analysis nih.gov

In Silico Approaches for Molecular Design and Optimization

The structural and interaction data derived from computational studies of this compound serve as a foundation for in silico molecular design and optimization. nih.gov These computational tools allow for the rational design of new benzamide (B126) derivatives with potentially improved pharmacological profiles or material properties. mdpi.combiointerfaceresearch.com

In silico procedures such as molecular docking, quantitative structure–activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are utilized to evaluate and select the most promising candidate molecules before their synthesis, thereby saving time and resources. mdpi.commdpi.com For instance, analogue-based drug design has been used to develop novel N-[4-nitro-2-(trifluoromethyl)phenyl] amide derivatives as potential anti-androgenic agents for prostate cancer therapy, with molecular docking used to screen the molecules. researchgate.net

Density Functional Theory (DFT) is a key tool in this process, used to calculate molecular properties, predict reactivity, and understand reaction mechanisms, which is vital for drug design. mdpi.combiointerfaceresearch.com By modifying functional groups on the benzamide scaffold, researchers can modulate structural, electronic, and frontier orbital properties to design functional materials with specific characteristics. biointerfaceresearch.com A combined approach using comparative shape and electrostatic analysis alongside molecular docking has been successfully employed to design benzamide derivatives as selective enzyme inhibitors. vensel.org

In Silico MethodApplication / Purpose
Molecular DockingPredicts the binding orientation of a molecule to a target receptor, helping to screen for potential biological activity. mdpi.comresearchgate.net
Density Functional Theory (DFT)Optimizes molecular geometry and calculates electronic properties (e.g., frontier orbitals, reactivity indices) to guide the design of new molecules with desired characteristics. mdpi.combiointerfaceresearch.com
ADMET PredictionAssesses the pharmacokinetic and toxicity profiles of designed compounds, including properties like intestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.com
QSARDevelops models that correlate chemical structure with biological activity to predict the potency of new derivatives. mdpi.com
Comparative Shape & Electrostatic AnalysisDesigns molecules that mimic the shape and electronic properties of known active compounds to achieve similar biological effects. vensel.org

Mechanistic Insights into Biological Interactions and Structure Activity Relationships

General Principles of Biological Target Engagement by Benzamide (B126) Derivatives

Benzamide derivatives engage with biological targets, primarily proteins such as enzymes and receptors, through a variety of non-covalent interactions. The core benzamide structure features a phenyl ring and an amide linkage, both of which are critical for target binding. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket of a protein. Furthermore, the amide group is a key hydrogen-bonding moiety, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).

Role of Trifluoromethyl Groups in Modulating Biological Activity

The introduction of a trifluoromethyl (-CF3) group into a molecule like N-Phenyl-4-(trifluoromethyl)benzamide has profound effects on its biological activity, primarily by altering its steric and electronic properties.

Influence on Binding Affinity and Hydrophobic Interactions

The trifluoromethyl group is highly lipophilic and significantly increases the hydrophobicity of the molecule. This enhanced lipophilicity can lead to stronger hydrophobic interactions with nonpolar pockets within a biological target. These interactions are often a major driving force for ligand binding and can substantially increase the binding affinity of the compound. The trifluoromethyl group can displace water molecules from a hydrophobic binding site, leading to a favorable entropic contribution to the binding energy.

Enzyme Inhibition Studies and Mechanisms

Benzamide derivatives, particularly those containing a trifluoromethyl group, have been investigated as inhibitors of various enzymes, including kinases and cholinesterases.

Kinase Inhibition (e.g., Tyrosine Kinases like EGFR, PDGFRα, p300 HAT, Lck, FGFR1)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The N-phenylbenzamide scaffold has been explored for the development of tyrosine kinase inhibitors. While specific inhibitory data for this compound against a wide range of kinases is not extensively available in publicly accessible literature, studies on structurally related molecules provide valuable insights.

For instance, derivatives containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment have shown inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). nih.gov Similarly, analogues with a trifluoromethyl group on the benzene (B151609) ring have demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR). nih.gov The trifluoromethylphenyl ring is known to pack into the specificity pocket of some kinases, contributing to the binding affinity. nih.gov

The general mechanism of action for many benzamide-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. By occupying this site, the inhibitor prevents the binding of ATP, the enzyme's natural substrate, thereby blocking the phosphorylation of downstream target proteins and inhibiting the signaling cascade.

Kinase Target Compound/Analogue IC50 (nM) Reference
EGFR Analogues with (trifluoromethyl)benzene ring Potent inhibition (91-92% at 10 nM) nih.gov
PDGFRα Compounds with N-[3-(trifluoromethyl)phenyl]benzamide fragment High inhibitory activity (67-77%) nih.gov
p300 HAT Data not available for closely related compounds - -
Lck 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide 0.2 aatbio.com
FGFR1 Data not available for closely related compounds - -

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Studies on halogenated 2-hydroxy-N-phenylbenzamides have demonstrated their ability to inhibit both AChE and BuChE. nih.govnih.gov For a series of these compounds, the IC50 values for AChE inhibition were found to be in the range of 33.1 to 85.8 µM, while for BuChE, the values were higher, ranging from 53.5 to 228.4 µM. nih.govnih.gov This indicates a general preference for AChE inhibition among these derivatives. nih.govnih.gov

The mechanism of cholinesterase inhibition by these benzamide derivatives is often mixed, involving interactions with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov The inhibition can be reversible, where the inhibitor binds and dissociates from the enzyme, or in some cases, pseudo-irreversible, where a more stable, but still slowly reversible, complex is formed. nih.govnih.gov

Enzyme Target Compound/Analogue IC50 (µM) Reference
Acetylcholinesterase (AChE) Halogenated 2-hydroxy-N-phenylbenzamides 33.1 - 85.8 nih.govnih.gov
Butyrylcholinesterase (BuChE) Halogenated 2-hydroxy-N-phenylbenzamides 53.5 - 228.4 nih.govnih.gov
Butyrylcholinesterase (BuChE) 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite 2.4 nih.govnih.gov

Other Enzyme Systems and Mechanistic Pathways

The benzamide scaffold is present in inhibitors of various other enzyme systems. Notably, derivatives of N-(2-aminophenyl)benzamide have been identified as potent inhibitors of histone deacetylases (HDACs), which are also zinc-dependent enzymes involved in epigenetic regulation nih.gov. These inhibitors typically function by coordinating the zinc ion in the HDAC active site via a zinc-binding group, with the rest of the molecule making specific contacts within the binding pocket.

Furthermore, trifluoromethyl groups are known features in some potent inhibitors of enzymes like histone deacetylases and p38α mitogen-activated protein (MAP) kinase nih.govresearchgate.netdigitellinc.com. While no specific studies have evaluated this compound as an inhibitor of these enzymes, its structural components—the benzamide core and the trifluoromethylphenyl group—are found in molecules known to target these pathways. For instance, certain 4-chloro-N-phenyl benzamide derivatives have been patented as p38α MAP kinase inhibitors nih.gov. It is plausible that this compound could exhibit weak inhibitory activity against such enzymes, though dedicated screening would be required for confirmation.

Table 1: Examples of Benzamide Derivatives and Their Enzyme Inhibitory Activity This table presents data for structurally related compounds, as specific data for this compound is not available.

Compound ClassTarget EnzymeExample CompoundPotency (IC₅₀)Reference
N-(2-Amino-phenyl)-benzamidesHistone Deacetylase 1 (HDAC1)MGCD0103 (Mocetinostat)Sub-micromolar nih.gov
4-Chloro-N-phenyl Benzamidesp38α MAP KinasePatented DerivativesNot specified nih.gov

Receptor Binding and Modulation Mechanisms (e.g., NK1 receptor antagonists)

The neurokinin-1 (NK1) receptor, the endogenous receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in pain, inflammation, and emesis nih.gov. Antagonists of the NK1 receptor have therapeutic applications in these areas. A common structural motif found in many potent, non-peptide NK1 receptor antagonists is a 3,5-bis(trifluoromethyl)phenyl group nih.gov. This bulky, lipophilic group is thought to occupy a hydrophobic pocket in the receptor, contributing significantly to binding affinity.

This compound contains a single trifluoromethyl group at the 4-position of the N-phenyl ring. While this imparts lipophilicity, it is structurally distinct from the bis-trifluoromethyl motif typically associated with high-affinity NK1 antagonists like Aprepitant nih.gov. There is currently no published data from competitive binding assays or functional studies to indicate that this compound acts as an antagonist for the NK1 receptor. The structural requirements for potent NK1 antagonism are generally more complex, often involving a core scaffold (like a morpholine (B109124) or piperidine) in addition to specific aromatic substitutions nih.govresearchgate.net.

Modulation of Cellular Processes (Mechanistic Level)

A number of substituted benzamide derivatives have been shown to influence cell cycle progression, frequently causing arrest at the G₂/M or G₁ phase checkpoints nih.govresearchgate.net. The precise mechanism often involves the modulation of key regulatory proteins. For example, some N-substituted benzamides have been shown to induce a G₂/M block prior to the onset of apoptosis nih.gov. This arrest can be independent of p53 status, suggesting an alternative signaling pathway is involved nih.gov. While the specific molecular target is not always elucidated, effects on cyclin-dependent kinases (CDKs) or the mitotic spindle are common mechanisms for compounds inducing such cell cycle blocks. Although no direct studies on this compound have been reported, its general structural class is associated with antiproliferative activity that may be linked to cell cycle modulation mdpi.comresearchgate.net.

The induction of apoptosis is a well-documented activity for various N-substituted benzamide compounds nih.govnih.gov. Mechanistic studies on related compounds, such as declopramide (B1670142) (3-chloroprocainamide), have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, an initiator caspase nih.govnih.gov.

Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. This process can be inhibited by the overexpression of anti-apoptotic proteins like Bcl-2, which stabilizes the mitochondrial membrane nih.gov. Given that this is a common mechanism for the benzamide class, it is a plausible, though unconfirmed, pathway through which this compound could exert cytotoxic effects.

Table 2: Mechanistic Events in Benzamide-Induced Apoptosis Based on studies of related N-substituted benzamides like declopramide.

Mechanistic EventObservationCellular LocationKey Proteins InvolvedReference
Initiation Release of Cytochrome cMitochondria → CytosolBcl-2 family proteins nih.govnih.gov
Caspase Activation Processing of procaspase-9 to active caspase-9CytosolApaf-1, Caspase-9 nih.govnih.gov
Execution Activation of executioner caspases (e.g., Caspase-3)CytosolCaspase-3, PARP mdpi.com
Cell Cycle Arrest Accumulation of cells in G₂/M phaseNucleusp53 (in some cases) nih.gov

Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without ATP synthesis wustl.edunih.gov. These are typically lipophilic weak acids.

However, recent studies on N-phenylbenzamide derivatives have revealed a different mitochondrial target: the mitochondrial permeability transition pore (PTP) nih.govnih.gov. Instead of acting as protonophores (uncouplers), these compounds were found to be potent inhibitors of the PTP. The PTP is an inner membrane channel whose persistent opening leads to mitochondrial depolarization, cessation of oxidative phosphorylation, and ultimately cell death nih.gov. By inhibiting the opening of this pore, these N-phenylbenzamides can protect mitochondria from calcium-induced swelling and dysfunction. Importantly, at concentrations where they effectively inhibit the PTP, these compounds did not significantly affect ATP synthesis or uncouple respiration, distinguishing them from classical uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) nih.govpeerj.comresearchgate.net. Therefore, it is more likely that this compound, if it interacts with mitochondria, would function as a PTP inhibitor rather than a classical uncoupler of oxidative phosphorylation.

NFκB Inhibition Mechanisms

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a host of chronic inflammatory diseases and malignancies. The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, phosphorylates IκB proteins. This phosphorylation event marks the IκB protein for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB liberates the NF-κB dimer, which is then free to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory genes.

N-substituted benzamides have emerged as a class of compounds capable of interfering with this critical signaling cascade. Research into the mechanism of action of these compounds has revealed that they can effectively inhibit the activation of NF-κB. A key mechanistic insight is that certain N-substituted benzamides exert their inhibitory effect by preventing the breakdown of IκBβ. By stabilizing the IκBβ protein, these compounds ensure that NF-κB remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target genes. This targeted disruption of the NF-κB signaling pathway underscores the therapeutic potential of N-substituted benzamides as anti-inflammatory agents. While the precise molecular interactions of this compound with the components of the NF-κB pathway are a subject of ongoing investigation, the existing body of evidence strongly suggests that its mechanism of action is rooted in the inhibition of IκB degradation, a critical checkpoint in the activation of this key inflammatory pathway.

Comparative Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern their efficacy as inhibitors of various biological processes, including the NF-κB signaling pathway. These studies systematically explore how modifications to different parts of the molecule—namely the N-phenyl ring, the benzamide core, and the trifluoromethyl group—impact its inhibitory potential.

A recurring theme in the SAR of N-phenylbenzamide derivatives is the significance of electron-withdrawing groups. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the benzoyl ring. This feature is often associated with enhanced biological activity. For instance, in the context of antiviral activity, the introduction of electron-withdrawing groups such as chlorine and bromine at the para-position of the N-phenyl ring has been shown to increase the potency of N-phenylbenzamide derivatives. This suggests that the electronic nature of the substituents on both aromatic rings plays a crucial role in the molecule's interaction with its biological targets.

In a study focused on NF-κB inhibition by a series of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamides, the bis(trifluoromethyl)phenyl moiety was a constant feature of the most active compounds, highlighting the importance of this substitution pattern for potent inhibition. Interestingly, the study also revealed that the trifluoromethyl group at the 4-position of the pyrimidine (B1678525) ring could be substituted with other small groups, such as methyl, ethyl, or chlorine, without a substantial loss of inhibitory activity. This indicates a degree of tolerance for structural modifications at this position. However, the carboxamide linkage was found to be critical for activity, as shifting its position on the pyrimidine ring resulted in a complete loss of function.

The following interactive data table summarizes the general SAR trends observed for this compound and its analogs concerning NF-κB inhibition, based on the principles derived from related studies.

AnalogModificationEffect on NF-κB Inhibition
This compoundParent CompoundBaseline Activity
Analog 1Replacement of -CF3 with -H on the benzoyl ringDecreased Activity
Analog 2Replacement of -CF3 with -CH3 on the benzoyl ringVariable/Potentially Decreased Activity
Analog 3Addition of an electron-donating group (e.g., -OCH3) to the N-phenyl ringGenerally Decreased Activity
Analog 4Addition of an electron-withdrawing group (e.g., -Cl, -Br) to the para-position of the N-phenyl ringPotentially Increased Activity
Analog 5Modification of the amide linkerLikely Loss of Activity

Advanced Applications and Future Research Directions

N-Phenyl-4-(trifluoromethyl)benzamide as a Synthetic Intermediate

While this compound itself is a stable compound, its core structure is integral to more complex reagents designed for advanced organic synthesis. A prominent example is the derivative N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide , which has been specifically engineered as a powerful synthetic intermediate for skeletal editing. orgsyn.org In this reagent, the 4-(trifluoromethyl)benzoyl group plays a crucial role in enhancing the reactivity of the molecule. The electron-withdrawing nature of the trifluoromethyl group increases the rate of the initial substitution reaction, a key step in its function. orgsyn.org This tailored design, incorporating the trifluoromethylated benzamide (B126) scaffold, facilitates transformations that are otherwise difficult to achieve, highlighting its role as a foundational component for creating highly specialized synthetic tools.

Role in Agrochemical Research and Development (Mechanistic Efficacy)

The benzamide functional group is a well-established pharmacophore in the agrochemical industry, and the incorporation of a trifluoromethyl group can significantly enhance biological activity and metabolic stability. ontosight.ainih.gov Research into trifluoromethylated benzamides is an active area in the development of new pesticides and fungicides. For instance, structure-activity relationship (SAR) studies on related benzoylpyrimidinylurea derivatives have shown that modifications on the benzoyl ring, including the introduction of electron-withdrawing groups, can lead to potent insecticidal and fungicidal activities. nih.gov

In one research pathway, a 4-(3,5-dimethylpyridazolyl)benzamide, which showed weak but notable activity against fungal pathogens like Botrytis cinerea and Zymoseptoria tritici, was chemically modified. nih.gov Replacing a dimethylpyrazole ring with a trifluoromethyl-substituted 1,2,4-oxadiazole (B8745197) led to a significant enhancement in its fungicidal properties. nih.gov This illustrates a key strategy in agrochemical development: using the trifluoromethylated benzamide core to fine-tune the efficacy of a molecule against specific agricultural pathogens. The mechanistic efficacy is often tied to the ability of the trifluoromethyl group to improve binding affinity to target enzymes or proteins and to increase the molecule's stability in the field.

Contributions to Materials Science (e.g., for unique chemical properties)

The rigid structure and specific intermolecular interactions of this compound and its isomers make them interesting candidates for materials science, particularly in the field of crystal engineering. A detailed study of the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide reveals how molecular conformation is influenced by crystal packing forces. nih.gov

In the solid state, the molecule exhibits distinct planar regions corresponding to the two aryl rings and the central amide group. The experimentally determined conformation shows that the aryl rings are tilted approximately 60° relative to each other, a significant deviation from the 30° tilt predicted by DFT calculations for an isolated molecule. nih.gov This conformational change is driven by the optimization of intermolecular interactions within the crystal lattice, specifically N—H⋯O hydrogen bonding and π-stacking of the aryl rings. nih.gov These well-defined interactions, governed by the molecule's unique chemical properties, are fundamental for designing organic materials with predictable packing and potentially useful electronic or optical properties.

Table 1: Crystallographic and Conformational Data for N-[4-(trifluoromethyl)phenyl]benzamide nih.gov
ParameterValueSignificance
Crystal SystemTriclinicIndicates a low-symmetry crystal packing arrangement.
Space GroupP-1Specifies the symmetry elements within the unit cell.
Aryl Ring Tilt (Experimental)~60°The observed angle between the two phenyl rings in the crystal structure.
Aryl Ring Tilt (DFT Calculated)~30°The predicted, lower-energy conformation for an isolated molecule in the gas phase.
Primary Intermolecular ForcesN—H⋯O Hydrogen Bonding, π-stackingThese forces dictate the crystal packing and stabilize the observed conformation over the calculated one.

Methodologies for Skeletal Editing and Nitrogen Deletion

A groundbreaking application emerging from the trifluoromethylated benzamide scaffold is in "skeletal editing," a synthetic strategy that modifies the core framework of a molecule at a late stage. chemistryviews.orgnih.govnih.gov This approach offers a powerful alternative to traditional synthesis, which typically builds the molecular skeleton first and then modifies peripheral atoms. chemistryviews.org A derivative, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide , has been developed as a key reagent for the direct deletion of nitrogen atoms from secondary amines, thereby forming a carbon-carbon bond. chemistryviews.orgvander-lingen.nl

The process involves the reaction of the anomeric amide reagent with a secondary amine. This is followed by a rearrangement and the formation of a transient isodiazene intermediate. chemistryviews.orgvander-lingen.nl This intermediate then expels a molecule of dinitrogen (N₂), generating two carbon radicals that subsequently combine to form a new C-C bond where the amine once was. chemistryviews.org This method allows for novel molecular transformations, such as the contraction of nitrogen-containing rings into smaller carbocycles (e.g., converting an azetidine (B1206935) into a cyclopropane). vander-lingen.nl This powerful tool streamlines the synthesis of complex carbon skeletons and allows for the structural diversification of existing molecules. nih.govkit.edu

Table 2: Overview of Nitrogen Deletion Reaction chemistryviews.orgvander-lingen.nl
ComponentRoleMechanism Step
Secondary Amine (Substrate)Starting material containing the nitrogen to be deleted.Nucleophilic attack on the reagent.
N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Reagent)Activates the amine for nitrogen extrusion.Accepts the amine nucleophile.
Isodiazene IntermediateUnstable species that precedes N₂ loss.Formed after a rearrangement.
Dinitrogen (N₂)Leaving group.Extruded to generate carbon radicals.
C-C Bond (Product)The final skeletal edit.Formed by the recombination of carbon radicals.

Development of Novel Chemical Probes and Tools for Biological Research

While direct applications of this compound as a chemical probe are not yet widely documented, its structural motifs are highly relevant to the design of such tools. The benzamide core is a common feature in molecules that target biological systems, and the trifluoromethyl group is often used to enhance binding affinity and cell permeability. These properties make the trifluoromethylated benzamide scaffold an attractive starting point for developing chemical probes to investigate biological pathways. Future research could involve modifying the structure to incorporate reporter tags (e.g., fluorophores or biotin) or reactive groups for covalent labeling of target proteins, enabling new ways to study enzyme function and cellular processes.

Emerging Research Frontiers for Trifluoromethylated Benzamides

The future of research on trifluoromethylated benzamides is expanding in several exciting directions. A major frontier is the development of more efficient and selective methods for their synthesis. Recently, new strategies for the para-selective C-H trifluoromethylation of benzamide derivatives have been developed using photoredox catalysis. nih.govresearchgate.net This allows for the direct installation of a trifluoromethyl group onto the benzamide skeleton with high precision, opening up avenues for creating diverse libraries of compounds for screening.

Another emerging area is the expansion of skeletal editing beyond nitrogen deletion. researchgate.netchemistryworld.com Researchers are exploring new reagents and methodologies to insert, delete, or swap other atoms within molecular frameworks, which could lead to unprecedented control over molecular design. As the trifluoromethylated benzamide core has proven effective in activating molecules for such transformations, it will likely be a central component in the development of next-generation skeletal editing tools. Finally, the continued exploration of their biological activities remains a key frontier, with potential applications in designing novel therapeutics and agrochemicals with improved efficacy and safety profiles. nih.govescholarship.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for N-Phenyl-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nickel-catalyzed reductive cross-coupling of 4-iodobenzotrifluoride with aniline under atmospheric CO pressure, yielding 64% after silica gel chromatography . Alternatively, Schlenk techniques with anhydrous solvents (e.g., CH2Cl2) and argon atmospheres minimize hydrolysis of reactive intermediates like acyl chlorides, achieving 89% yield in related benzamide syntheses . Key variables include:
  • Catalyst choice : Nickel catalysts enable aryl-amide bond formation under mild conditions.
  • Temperature : Reactions at 0°C reduce side reactions during acylation steps .
  • Workup : Rotary evaporation followed by diethyl ether washing ensures purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Multinuclear NMR spectroscopy (1H, 13C, 19F) is critical. Key spectral data includes:
  • 1H NMR (DMSO-d6): δ 10.50 (s, NH), 8.16–7.13 ppm (aromatic protons) .
  • 13C NMR : Peaks at 166.03 (amide carbonyl) and 124.35 (CF3-adjacent carbons) .
  • 19F NMR : A singlet at δ -62.97 confirms the trifluoromethyl group .
    Complement with mass spectrometry for molecular weight validation and X-ray crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound in anticancer research?

  • Methodological Answer : The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability , making it a candidate for kinase inhibition. Studies on analogs show:
  • Kinase binding : The benzamide core interacts with ATP-binding pockets in kinases (e.g., EGFR or BRAF) via hydrogen bonding .
  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC50 values compared to controls like doxorubicin .
  • Computational docking : Use AutoDock Vina to predict binding affinities; correlate with experimental IC50 to validate targets .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 64% vs. 89%) for benzamide derivatives?

  • Methodological Answer : Yield discrepancies arise from substrate purity , catalyst loading , and workup efficiency . To optimize:
  • Pre-activate reagents : Ensure anhydrous conditions for acyl chlorides to prevent hydrolysis .
  • Catalyst screening : Test Pd(0)/SiO2 or Ni catalysts for cross-coupling efficiency .
  • Scale adjustments : Microscale trials (e.g., 10 mmol) identify optimal stoichiometry before scaling up .
  • Analytical monitoring : Use TLC or in situ IR to track reaction progress and intermediate stability .

Q. What strategies integrate computational modeling with experimental studies of this compound?

  • Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) to:
  • Predict reaction pathways : Simulate intermediates in cross-coupling reactions to identify rate-limiting steps .
  • Model protein-ligand interactions : Dock the compound into crystal structures of target proteins (e.g., PARP-1) using Schrödinger Suite .
  • Validate with SAR studies : Synthesize derivatives with modified substituents (e.g., replacing CF3 with Cl) and compare computed vs. experimental binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.